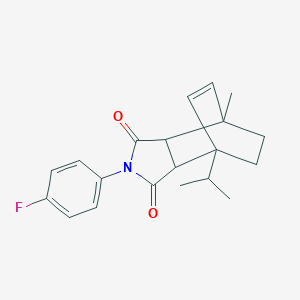![molecular formula C17H21NO7S2 B241191 Methyl 3-[({2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}amino)sulfonyl]propanoate](/img/structure/B241191.png)
Methyl 3-[({2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}amino)sulfonyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[({2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}amino)sulfonyl]propanoate is a synthetic compound that has been widely used in scientific research. Its unique chemical structure allows it to interact with biological systems in a specific and controlled manner, making it a valuable tool for studying various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of Methyl 3-[({2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}amino)sulfonyl]propanoate is complex and depends on the specific biological system being studied. In general, the compound works by interacting with specific proteins or enzymes, either inhibiting or enhancing their activity. This can lead to a range of biochemical and physiological effects, depending on the specific system being studied.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of specific enzymes and the modulation of protein-protein interactions. These effects can lead to changes in cellular signaling pathways, gene expression, and other important biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 3-[({2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}amino)sulfonyl]propanoate in lab experiments is its ability to selectively target specific biological systems. This allows researchers to study the effects of the compound on specific enzymes or proteins, without affecting other systems in the cell. However, one limitation of the compound is its complex synthesis method, which can make it difficult and time-consuming to produce in large quantities.
Direcciones Futuras
There are many potential future directions for research involving Methyl 3-[({2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}amino)sulfonyl]propanoate. One area of interest is the development of new drugs and therapies based on the compound's ability to selectively target specific biological systems. Another potential direction is the use of the compound in the development of new diagnostic tools for detecting and monitoring various diseases and disorders. Overall, the unique chemical properties of this compound make it a valuable tool for scientific research, with many potential applications in the future.
Métodos De Síntesis
Methyl 3-[({2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}amino)sulfonyl]propanoate can be synthesized using a multistep process that involves the reaction of several different chemical compounds. The synthesis typically begins with the reaction of 2-furanethiol with 4-methylbenzenesulfonyl chloride, followed by the addition of 2-aminoethanesulfonic acid and methyl acrylate. The resulting product is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
Methyl 3-[({2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}amino)sulfonyl]propanoate has been used in a variety of scientific research applications, including studies of enzyme activity, protein-protein interactions, and drug discovery. Its ability to selectively target specific biological systems has made it a valuable tool for understanding the underlying mechanisms of various diseases and disorders.
Propiedades
Fórmula molecular |
C17H21NO7S2 |
|---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
methyl 3-[[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]sulfamoyl]propanoate |
InChI |
InChI=1S/C17H21NO7S2/c1-13-5-7-14(8-6-13)27(22,23)16(15-4-3-10-25-15)12-18-26(20,21)11-9-17(19)24-2/h3-8,10,16,18H,9,11-12H2,1-2H3 |
Clave InChI |
WCZDUFOLQSSLBU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)CCC(=O)OC)C2=CC=CO2 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)CCC(=O)OC)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-[[1-(4-methylpiperidin-1-yl)cyclohexyl]methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide](/img/structure/B241108.png)
![N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B241113.png)
![6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol](/img/structure/B241115.png)
![2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B241125.png)
![Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate](/img/structure/B241126.png)

![1-(2-ethylbutanoyl)-8-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B241137.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B241138.png)


![6-[1-(3-ethoxy-4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]hexanoic acid](/img/structure/B241144.png)


![5-{[2-(4-methoxyphenoxy)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B241156.png)
